

In-depth Technical Guide: 3,5-Dibromo-2-chloropyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-2-chloropyridin-4-amine

Cat. No.: B1388193

[Get Quote](#)

A Note to the Researcher: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, verifiable information for the compound **3,5-Dibromo-2-chloropyridin-4-amine**. The available data is heavily convoluted with that of its structural isomers, making it impossible to construct a scientifically accurate and reliable technical guide for this specific molecule.

The most frequently encountered isomer is 3,5-Dibromo-4-chloropyridin-2-amine (CAS No. 1242329-23-2)^[1], where the amino group is at the 2-position instead of the 4-position. Other related but distinct compounds that obscure the search include 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5)^[2] and various other mono-bromo and di-chloro derivatives^{[3][4][5][6]}.

Given the absence of dedicated studies on **3,5-Dibromo-2-chloropyridin-4-amine**, this guide will instead provide a detailed overview of a closely related and better-documented isomer, 4-Amino-3,5-dichloropyridine, as a representative example of a polyhalogenated 4-aminopyridine. This will serve to illustrate the types of properties, reactions, and applications characteristic of this structural class, providing a valuable frame of reference for researchers working with similar scaffolds.

An In-depth Technical Guide to Polyhalogenated 4-Aminopyridines: A Case Study on 4-Amino-3,5-

dichloropyridine

Introduction

Polyhalogenated pyridines are foundational building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[7][8]} The strategic placement of halogen atoms and functional groups, such as the amino group, imparts unique reactivity and allows for diverse chemical transformations. 4-Amino-3,5-dichloropyridine (ADCP) is a compound of significant interest due to its versatile reactivity and its role as a precursor to molecules with potential antimicrobial and anti-cancer activities.^[6] This guide offers a technical exploration of its chemical properties, structural characteristics, and synthetic utility, providing field-proven insights for researchers and drug development professionals.

PART 1: Physicochemical and Structural Properties

The precise arrangement of substituents on the pyridine ring governs the molecule's physical properties, stability, and reactivity.

A summary of the key physicochemical data for 4-Amino-3,5-dichloropyridine is presented below. This information is critical for selecting appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[6][9]
Molecular Weight	163.01 g/mol	N/A
Appearance	Colorless crystals	[6]
Solubility	Soluble in warm water	[6][9]
Stability	Stable under recommended storage conditions	[10]

The solid-state architecture of ADCP provides crucial insights into its intermolecular interactions, which can influence its bulk properties and behavior in biological systems.

- Crystal Structure: 4-Amino-3,5-dichloropyridine crystallizes with one molecule in the asymmetric unit.[6][9]
- Hydrogen Bonding: In the crystal lattice, molecules are assembled into supramolecular chains through strong N—H···N hydrogen bonds. These bonds form between the exocyclic amino group of one molecule and the ring nitrogen of a neighboring molecule.[6][9]
- π — π Stacking: These hydrogen-bonded chains are further interconnected by offset π — π stacking interactions between the pyridine rings, contributing to the stability of the crystal packing.[6][9]
- Halogen— π Interactions: The crystal structure is also consolidated by halogen— π interactions, further demonstrating the importance of the chlorine substituents in directing the supramolecular assembly.[6][9]

The interplay of these non-covalent forces dictates the crystal packing and can be quantified using Hirshfeld surface analysis, which shows significant contributions from Cl···H, H···H, and N···H contacts.[6][9]

PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of halogenated pyridines are key to their utility.

High-purity crystalline material is essential for analytical and biological studies. The following protocol describes a standard method for the crystallization of ADCP.

Methodology:

- Dissolution: Dissolve 4-Amino-3,5-dichloropyridine in water (e.g., ~40 mg in 20 mL).
- Heating: Gently warm the solution over a water bath to approximately 353 K (80 °C) for 20 minutes to ensure complete dissolution.[6][9]
- Cooling: Allow the solution to cool slowly to room temperature, undisturbed.
- Crystal Formation: After several days, colorless crystals will separate from the mother liquor.

- Isolation: Isolate the crystals by filtration.

Causality: The principle behind this method is the difference in solubility of ADCP in water at different temperatures. By creating a supersaturated solution at a high temperature and allowing it to cool slowly, the molecules have sufficient time to organize into a thermodynamically stable, low-energy crystal lattice, resulting in high-purity crystals.

The reactivity of the ADCP scaffold is dominated by the electronic properties of the pyridine ring, which is influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to substitution by nucleophiles. The rate and regioselectivity of these reactions are dictated by the stability of the Meisenheimer intermediate. The amino group at the 4-position can direct and activate the ring for such transformations.
- Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon and heteroatom substituents. For instance, related chloroaminopyridines readily undergo Suzuki-Miyaura coupling with phenylboronic acid.[11]
- Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a wide range of other functional groups.

The diagram below illustrates the key reactive sites on a generalized polyhalogenated 4-aminopyridine scaffold.

Caption: Key reactive sites on a polyhalogenated 4-aminopyridine.

PART 3: Applications in Research and Development

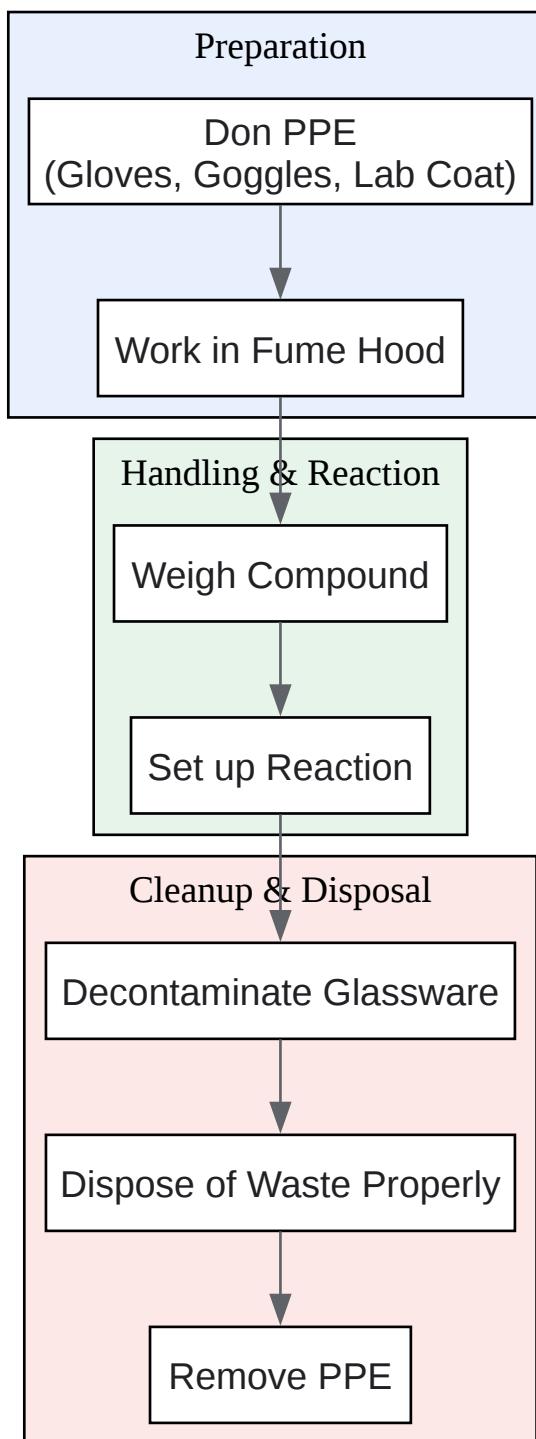
The structural motifs present in ADCP and its analogues are prevalent in biologically active molecules.

Derivatives of ADCP are explored for a range of therapeutic applications, underscoring the importance of this chemical class in drug discovery.

- **Antimicrobial and Anti-cancer Agents:** The core structure is a valuable scaffold for designing novel compounds with potential antimicrobial and anti-cancer properties.[6][9]
- **Therapeutic Targets:** These compounds are used to develop drugs targeting inflammatory diseases, bacterial infections, and hyperthyroidism.[6][9] The ability to functionalize the pyridine ring through cross-coupling and substitution reactions allows for the systematic optimization of potency and selectivity against various biological targets.

Similar chloro-amino pyridine structures are crucial intermediates in the synthesis of modern agrochemicals.

- **Plant Growth Regulators:** For example, the related compound 4-Amino-2-chloropyridine is a key intermediate for synthesizing forchlorfenuron (KT-30), a highly active cytokinin that promotes tissue growth and increases crop yields.[8]
- **Pesticides:** These compounds can also be used directly as pesticides, showing high activity against pathogens like rust and powdery mildew.[8]


PART 4: Safety and Handling

Proper handling of halogenated aromatic amines is paramount for laboratory safety. The following guidelines are based on safety data for structurally similar compounds.

- **Acute Toxicity:** Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12]
- **Irritation:** Causes skin irritation and serious eye damage/irritation.[12][13]
- **Respiratory Effects:** May cause respiratory irritation.[13]
- **Engineering Controls:** Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[14] Ensure that eyewash stations and safety showers are readily accessible.
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.
 - **Skin Protection:** Wear impervious gloves and protective clothing to prevent skin contact.

- Respiratory Protection: If dust is generated, use an approved particulate respirator.[[14](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[13](#)] Keep away from strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[[10](#)][[15](#)]

The workflow for safe handling and experimentation is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Standard workflow for safe handling of chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 3,5-Dibromo-2-chloropyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1388193#3-5-dibromo-2-chloropyridin-4-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com